(4-Chloro-3-nitrophenyl)arsonous acid
Description
Properties
CAS No. |
5410-77-5 |
|---|---|
Molecular Formula |
C6H5AsClNO4 |
Molecular Weight |
265.48 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)arsonous acid |
InChI |
InChI=1S/C6H5AsClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H |
InChI Key |
UUSQFCJUGYMSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the Arylarsonic Acid Family
4-Hydroxy-3-nitrophenylarsonic Acid
- Structure : Differs by substitution of the chlorine atom with a hydroxyl (–OH) group.
- Synthesis: Produced via alkaline hydrolysis of (4-chloro-3-nitrophenyl)arsonous acid at 100°C with aqueous NaOH .
- Properties : Exhibits higher solubility in hot water and alkalis compared to the chloro derivative. Decomposes upon heating, indicating lower thermal stability .
3-Nitro-4-aminophenylarsonic Acid
- Structure: Substitutes chlorine with an amino (–NH₂) group.
- Synthesis: Prepared by ammonolysis of 4-chloro-3-nitrophenylarsonic acid at 120°C or nitration of carbethoxy-p-arylanilinocarboxylic acid .
- Properties : Bright yellow needles soluble in hot water and mineral acids. Reacts with hydriodic acid to form iodinated derivatives, highlighting redox sensitivity .
(4-Methyl-3-nitrophenyl)arsonic Acid
Non-Arsenic Analogues with Similar Substitution Patterns
4-Chloro-3-nitrobenzoic Acid
- Structure: Replaces arsonous acid with a carboxylic acid (–COOH) group.
- Synthesis : Nitration of 4-chlorobenzoic acid or hydrolysis of 4-chloro-3-nitrobenzonitrile .
- Properties : White to yellow crystalline solid with applications in pharmaceutical intermediates. Higher polarity due to the –COOH group enhances solubility in polar solvents .
(4-Chloro-3-nitrophenyl)acetic Acid
- Structure : Acetic acid (–CH₂COOH) side chain instead of arsenic.
- Properties: Molar mass 215.59 g/mol; causes skin/eye irritation (H315-H319).
4,4'-Dichloro-3-nitrobenzophenone
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
